
(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one is an organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethylamino group and the acrylamide moiety suggests that this compound may have interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Acrylamide Moiety: This step involves the reaction of the pyridazinone derivative with acryloyl chloride in the presence of a base.
Dimethylamino Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyridazinone derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of (E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Acrylamide Derivatives: Compounds with acrylamide moieties but different core structures.
Dimethylamino Compounds: Compounds with dimethylamino groups but different overall structures.
Uniqueness
(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one is unique due to the combination of its pyridazinone core, phenyl group, acrylamide moiety, and dimethylamino group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
3-[(E)-3-(dimethylamino)prop-2-enoyl]-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)10-8-13(19)15-14(20)9-11-18(16-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b10-8+ |
InChI 键 |
OKIQGLOHGBTAGG-CSKARUKUSA-N |
手性 SMILES |
CN(C)/C=C/C(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
规范 SMILES |
CN(C)C=CC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


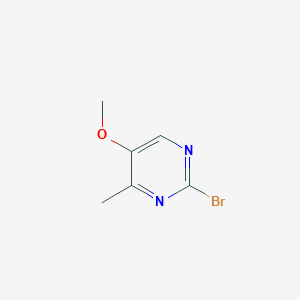
![7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13098762.png)
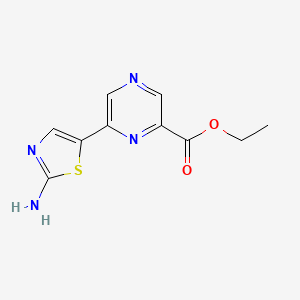
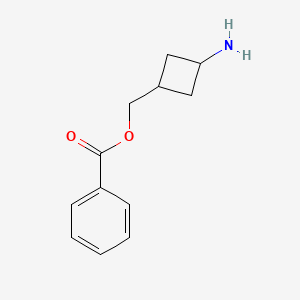
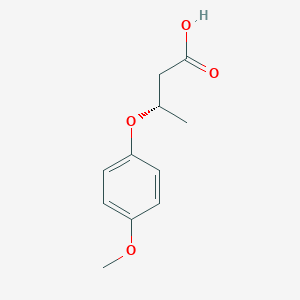
![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
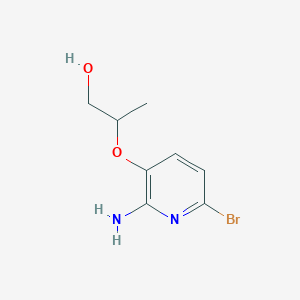
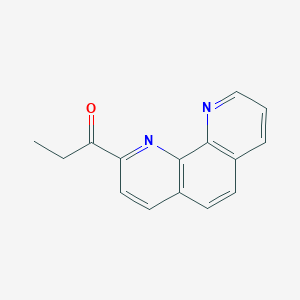
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
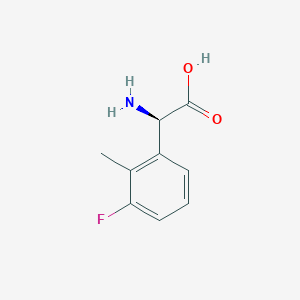

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
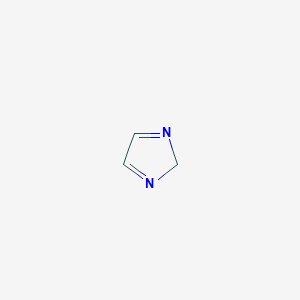
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
